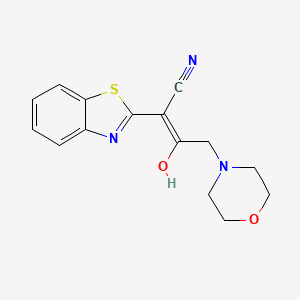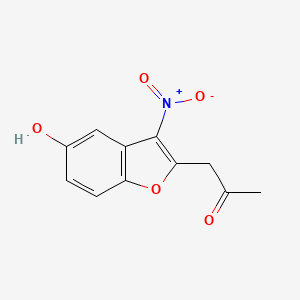
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide, also known as BHBC, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a Schiff base derivative of hydrazide, which possesses a unique structure and interesting properties that make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide as an anticancer agent is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. In vitro studies have shown that this compound exhibits strong cytotoxicity against cancer cells and inhibits the growth of bacteria and fungi. In vivo studies have shown that this compound exhibits antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide is its ease of synthesis and purification. This compound can be synthesized through a simple one-pot reaction and purified through recrystallization and purification techniques. Another advantage of this compound is its versatility, as it can be applied in various fields of science.
One limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound as an anticancer agent and to optimize its pharmacokinetic properties. In material science, further studies are needed to explore the potential of this compound as a fluorescent probe and sensor for the detection of other compounds. In analytical chemistry, further studies are needed to develop new analytical methods based on this compound for the detection of metal ions and other compounds.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has been extensively studied for its potential applications in various fields of science. This compound exhibits significant cytotoxicity against cancer cells, inhibits the growth of bacteria and fungi, and has potential applications as a fluorescent probe and sensor. Further research is needed to fully understand the mechanism of action of this compound and to optimize its properties for various applications.
Synthesemethoden
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide can be synthesized through a simple one-pot reaction between 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde and 4-biphenylcarbohydrazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. The purity of the product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-4-biphenylcarbohydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an antibacterial and antifungal agent.
In material science, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. Studies have shown that this compound exhibits strong fluorescence emission upon binding to metal ions such as copper, zinc, and cadmium. This compound has also been investigated for its potential as a sensor for the detection of nitroaromatic compounds.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O2/c1-24(2,3)21-14-20(25)13-19(22(21)28)15-26-27-23(29)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-15,28H,1-3H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPKRPODDSRAN-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)

![2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)
